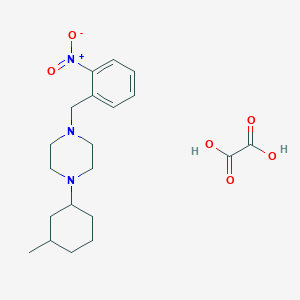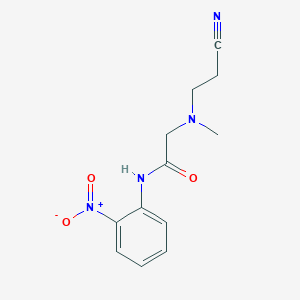![molecular formula C18H20N4O8S B3944835 1-[(4-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3944835.png)
1-[(4-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate
Descripción general
Descripción
1-[(4-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate, also known as NPSB-037, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[(4-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate involves its binding to the active site of the target enzyme, thereby inhibiting its activity. The inhibition of PDE4D by this compound has been found to increase the levels of cyclic adenosine monophosphate (cAMP) and activate the protein kinase A (PKA) signaling pathway. This signaling pathway has been implicated in several biological processes, including inflammation, immune response, and memory formation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer cell lines. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[(4-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate in lab experiments has several advantages. It is a potent and selective inhibitor of several enzymes, making it a valuable tool for studying their function. It is also relatively easy to synthesize and has good stability. However, there are also some limitations to its use. This compound has been found to have some off-target effects, which may complicate the interpretation of experimental results. In addition, its potency and selectivity may vary depending on the experimental conditions, which may require optimization.
Direcciones Futuras
There are several future directions for the use of 1-[(4-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate in scientific research. One potential application is in the development of new therapies for cancer and inflammation. The inhibition of PDE4D by this compound has been found to have anti-tumor and anti-inflammatory effects, and further research is needed to explore its potential as a therapeutic agent. Another potential application is in the study of neurodegenerative diseases such as Alzheimer's disease. This compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to explore its potential as a treatment for this disease.
Aplicaciones Científicas De Investigación
1-[(4-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate has been widely used in scientific research as a tool compound to study the function of various proteins and enzymes. It has been found to be a potent inhibitor of several enzymes, including phosphodiesterase 4D (PDE4D), protein kinase CK2, and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in various biological processes, and their dysregulation has been implicated in several diseases, including cancer, inflammation, and neurodegeneration.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S.C2H2O4/c21-20(22)15-3-5-16(6-4-15)25(23,24)19-10-8-18(9-11-19)13-14-2-1-7-17-12-14;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOMUFYFJGYVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3944756.png)
![N-[2-(allylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]acetamide](/img/structure/B3944763.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944766.png)

![N-{[(2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3944780.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3944786.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine oxalate](/img/structure/B3944804.png)

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3944818.png)
![N~2~-benzoyl-N~6~-[(benzylamino)carbonothioyl]lysine](/img/structure/B3944850.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3944869.png)
![ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3944870.png)
![(3S*,4S*)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3944876.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3944883.png)